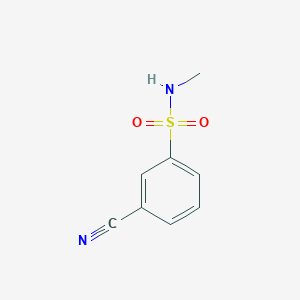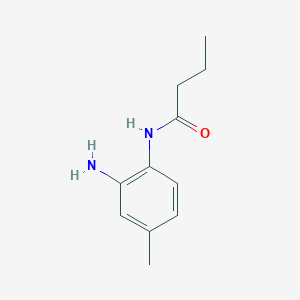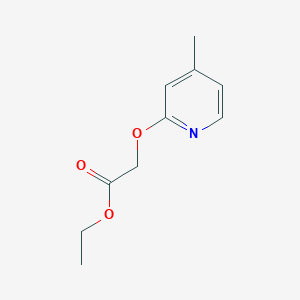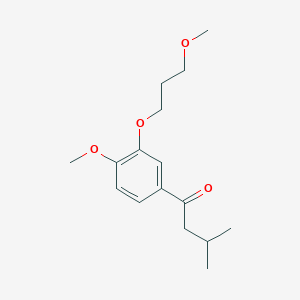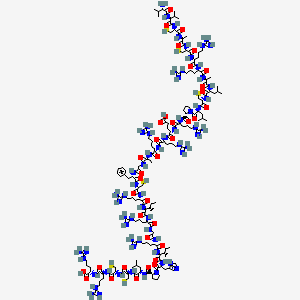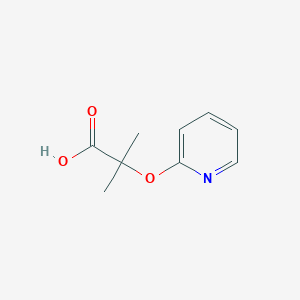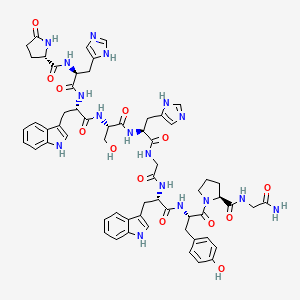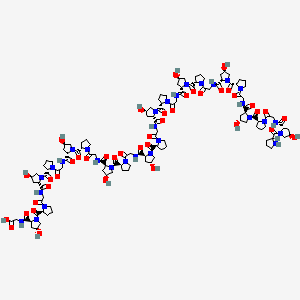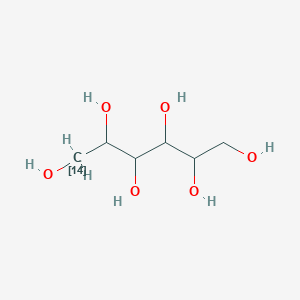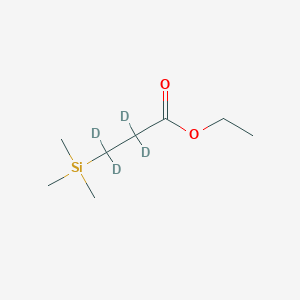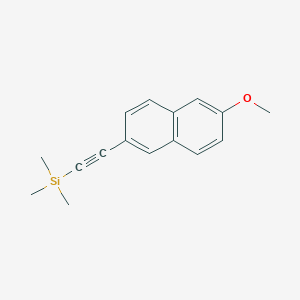
(6-Methoxynaphthalen-2-ylethynyl)trimethylsilane
説明
“(6-Methoxynaphthalen-2-ylethynyl)trimethylsilane” is a chemical compound with the empirical formula C16H18OSi . It has a molecular weight of 254.40 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringCOc1ccc2cc (ccc2c1)C#C [Si] (C) (C)C . This indicates that the compound contains a methoxy group (OCH3) attached to a naphthalene ring, which is further connected to a trimethylsilane group via an ethynyl linkage. Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a melting point of 99-103 °C .科学的研究の応用
Synthesis and Structural Analysis
(6-Methoxynaphthalen-2-ylethynyl)trimethylsilane and its derivatives play a significant role in the synthesis of complex organic compounds. For instance, the work by Tamm et al. (1996) demonstrates the synthesis and crystal structures of boron complexes, showing the versatility of trimethylsilane derivatives in forming unique molecular structures (Tamm, Lügger & Hahn, 1996).
Surface Modification and Material Properties
The compound is used in the modification of surfaces to alter their properties, as evidenced by García et al. (2007), who studied the modification of Aerosil 200 using methoxysilanes. This research is crucial in developing materials with tailored hydrophilic, hydrophobic, or super-hydrophobic properties (García, Benito, Guzmán & Tiemblo, 2007).
Photolithography and Material Deposition
Pola et al. (1990) explored the use of trimethyl(methoxy)silane in the gas-phase thermal decomposition for the production of silicon-containing coatings. This research indicates the potential of such compounds in photolithography and material deposition technologies (Pola, Alexandrescu, Morjan & Sorescu, 1990).
Biomedical Applications
In the biomedical field, derivatives of this compound have been used as fluorogenic labelling agents for biologically important thiols, as illustrated by Gatti et al. (1990). This application is critical in developing diagnostic tools and understanding biological processes at the molecular level (Gatti, Cavrini, Roveri & Pinzauti, 1990).
Battery Technology
Furthermore, novel silane compounds, including derivatives of this compound, have been synthesized for use as non-aqueous electrolyte solvents in lithium-ion batteries, as researched by Amine et al. (2006). This highlights the compound's relevance in advancing energy storage technologies (Amine, Wang, Vissers, Zhang, Rossi & West, 2006).
Corrosion Inhibition
Finally, Chaouiki et al. (2020) demonstrated the use of hydrazone derivatives of this compound as corrosion inhibitors for mild steel in acidic environments. This application is significant in protecting industrial materials and equipment (Chaouiki, Chafiq, Lgaz, Al-Hadeethi, Ali, Masroor & Chung, 2020).
Safety and Hazards
This compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3). It may cause respiratory irritation and long-lasting harmful effects to aquatic life (Aquatic Chronic 4) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
特性
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18OSi/c1-17-16-8-7-14-11-13(5-6-15(14)12-16)9-10-18(2,3)4/h5-8,11-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRBLQJTKYVIDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584476 | |
| Record name | [(6-Methoxynaphthalen-2-yl)ethynyl](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
454431-03-9 | |
| Record name | [(6-Methoxynaphthalen-2-yl)ethynyl](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-Methoxynaphthalen-2-ylethynyl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




